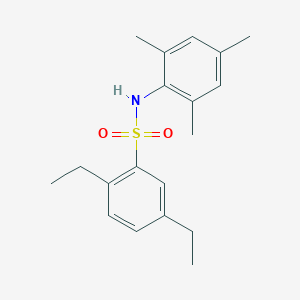
2,5-diethyl-N-mesitylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethyl-N-mesitylbenzenesulfonamide, commonly known as DEBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. DEBS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
DEBS has been studied extensively for its potential applications in various fields. In the field of medicine, DEBS has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of DEBS is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. DEBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
DEBS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DEBS in lab experiments is that it is relatively easy to synthesize and purify. In addition, DEBS has been shown to have low toxicity in animal models. However, one limitation of using DEBS in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DEBS. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DEBS, which could lead to the development of more effective drugs based on its structure and activity.
Méthodes De Synthèse
DEBS can be synthesized through a two-step process. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with diethylamine to form DEBS. This synthesis method has been optimized to produce high yields of DEBS with high purity.
Propriétés
Formule moléculaire |
C19H25NO2S |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3 |
Clé InChI |
PGNPFTXFFQKDSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canonique |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)
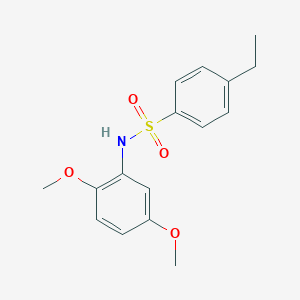
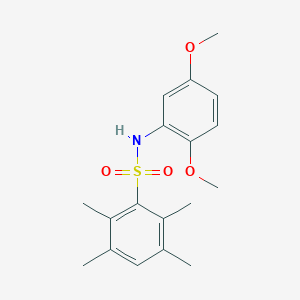
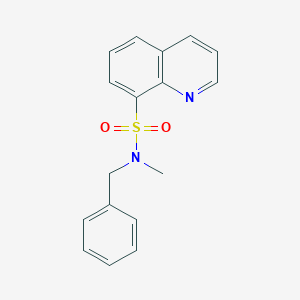
![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)
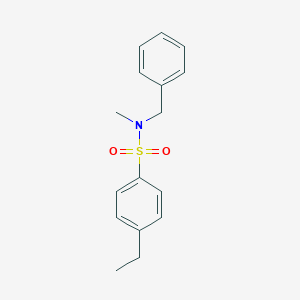
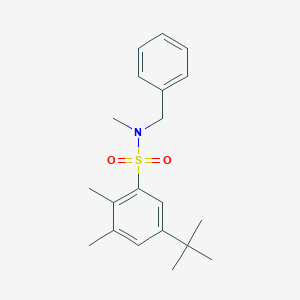
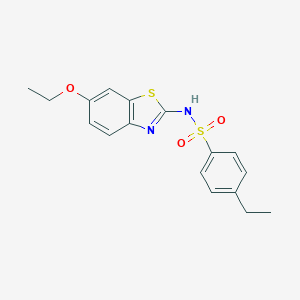
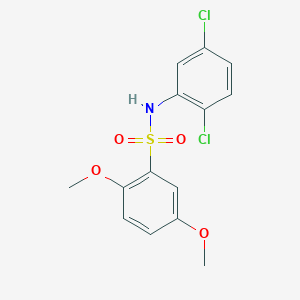
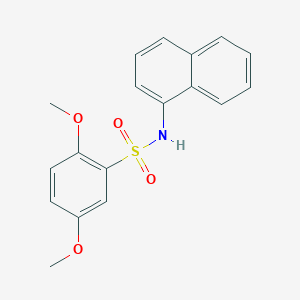
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)